(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone
Description
The compound "(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone" features a unique hybrid structure combining a 2-fluorophenyl methanone core, an azetidine ring (4-membered nitrogen heterocycle), and a 4-cyclopropyl-substituted 1,2,3-triazole moiety. This architecture is designed to optimize interactions with biological targets, leveraging the metabolic stability of cyclopropyl groups , the conformational rigidity of azetidine , and the fluorine-induced electronic effects on aromatic systems .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-13-4-2-1-3-12(13)15(21)19-7-11(8-19)20-9-14(17-18-20)10-5-6-10/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLCSWQKFPMULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) (Cu(I)) to form the 1,2,3-triazole ring.
Azetidine Ring Formation: The azetidine ring can be constructed through cyclization reactions involving appropriate precursors, such as amino alcohols or halogenated amines.
Coupling Reactions: The final step involves coupling the triazole and azetidine intermediates with the 2-fluorophenyl group, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Batch Processing: For small-scale production, batch processing with careful control of reaction conditions.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its triazole and azetidine moieties which are known to exhibit biological activity.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Heterocycle Variations
Azetidine vs. Piperazine/Piperidine Derivatives
- Target Compound : The azetidine ring introduces ring strain, which may enhance binding affinity through restricted conformational flexibility. However, this strain could also affect synthetic accessibility .
- Analogues :
- IT18 (): Features a piperazine ring (6-membered) instead of azetidine. Piperazine derivatives typically exhibit improved solubility due to reduced ring strain but may have lower metabolic stability compared to azetidines. Melting point: 77–79°C .
- Compound 11a (): Contains a piperazine-cyclopropyl triazole system. Piperazine’s flexibility allows for diverse binding modes but may reduce selectivity .
Triazole Substituents
- Target Compound : The 4-cyclopropyl group on the triazole enhances metabolic stability by blocking oxidative degradation pathways .
- Analogues: Compound 10a (): Substitutes cyclopropyl with a propyl group, increasing lipophilicity (logP) but reducing steric shielding of the triazole ring . Compound 1i (): Uses a cyclopropyl-triazole linked to a furanone, demonstrating the versatility of cyclopropyl in stabilizing heterocyclic systems .
Aromatic Substituent Modifications
Fluorophenyl vs. Difluorophenyl/Chlorophenyl
- Target Compound : The 2-fluorophenyl group balances lipophilicity and electronic effects. Fluorine’s electron-withdrawing nature enhances resonance stabilization and influences target binding .
- Crystal structure data (Acta Crystallographica) reveal planar aromatic interactions . BK61042 (): Features a 2-chloro-6-fluorophenyl group, where chlorine’s higher electronegativity may enhance affinity but reduce solubility compared to fluorine .
Research Implications
- Metabolic Stability : The cyclopropyl group in the target compound and analogues like IT18 reduces oxidative metabolism, a critical factor in drug half-life .
- Target Selectivity : Azetidine’s rigidity may improve selectivity for enzymes with sterically constrained active sites compared to flexible piperazine derivatives .
- Synthetic Scalability : CuAAC-based routes (e.g., ) are preferred for triazole-containing compounds due to high yields and compatibility with diverse substrates .
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 337.306 g/mol. Its structural features include a triazole ring, an azetidine moiety, and a fluorophenyl group, which contribute to its unique biological activity.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
- Cyclization Reactions : Utilizing cyclopropylmethylamine and triazole precursors in the presence of bases such as sodium hydride.
- Solvent Systems : Organic solvents like dimethylformamide (DMF) are often employed at elevated temperatures to facilitate the reaction.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 20 | |
| Compound B | Antifungal | 15 | |
| This compound | TBD | TBD | TBD |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. Initial findings suggest potential anticancer activity, with varying IC50 values indicating different levels of potency across cell lines.
In a study assessing similar triazole derivatives, the most potent compounds showed IC50 values ranging from 49.79 µM to 113.70 µM against RKO and HeLa cells:
The proposed mechanism of action for this compound involves:
- Receptor Binding : The triazole ring may interact with specific enzymes or receptors, altering their activity.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives:
- Antimicrobial Evaluation : A study demonstrated that triazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
- Cytotoxicity in Cancer Models : Research on related compounds revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the triazole structure can enhance therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
